1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a synthetic organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a thiophenylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiophene-2-carboxaldehyde.
Formation of Intermediate: The aniline undergoes a condensation reaction with thiophene-2-carboxaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced urea derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene ring, which may affect its biological activity.
1-(5-Chloro-2-methoxyphenyl)-3-(phenylmethyl)urea: Contains a phenyl group instead of thiophene, leading to different electronic properties.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is unique due to the presence of two thiophene rings, which may enhance its electronic properties and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-22-14-5-4-12(18)9-13(14)19-17(21)20-16(11-6-8-23-10-11)15-3-2-7-24-15/h2-10,16H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGMKNAVXEXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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